2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI)
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Overview
Description
2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is characterized by the presence of a tetrahydrofuran ring attached to a propanone group, making it an interesting compound for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) typically involves the reaction of tetrahydrofuran with acetone under specific conditions. The reaction is catalyzed by acids or bases, depending on the desired stereochemistry. The (S)-enantiomer can be obtained through chiral resolution techniques or by using chiral catalysts during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydrofuran ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Propanone, 1-(tetrahydro-2-furanyl)-, ®- (9CI)
- 2-Propanone, 1-(tetrahydro-2-furanyl)-, (racemic) (9CI)
Uniqueness
The (S)-enantiomer of 2-Propanone, 1-(tetrahydro-2-furanyl)- is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its ®-enantiomer or racemic mixture. This stereochemistry can influence the compound’s interactions with chiral environments, such as enzymes and receptors, making it valuable for specific applications .
Properties
CAS No. |
161040-21-7 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-[(2S)-oxolan-2-yl]propan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6(8)5-7-3-2-4-9-7/h7H,2-5H2,1H3/t7-/m0/s1 |
InChI Key |
LHYVBWMBMGJLLI-ZETCQYMHSA-N |
SMILES |
CC(=O)CC1CCCO1 |
Isomeric SMILES |
CC(=O)C[C@@H]1CCCO1 |
Canonical SMILES |
CC(=O)CC1CCCO1 |
Synonyms |
2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) |
Origin of Product |
United States |
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